REACTION_CXSMILES
|
Br.[CH2:2]([S:4][S:5][CH2:6][CH3:7])[CH3:3].[O-:8][S:9]([O-:12])(=[O:11])=[O:10].[Na+].[Na+]>>[CH2:2]([S:4][S:5][CH2:6][CH3:7])[CH3:3].[OH:11][S:9]([OH:12])(=[O:10])=[O:8].[CH3:2][S:4][S:5][CH3:6] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)SSCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was carried out at 110° C
|
Type
|
CONCENTRATION
|
Details
|
With the same concentration as above except for a concentration of 0.0356 M HBr catalyst
|
Type
|
CUSTOM
|
Details
|
4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The yield as the crude sodium sulfonate salt after neutralization
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)SSCC
|
Name
|
|
Type
|
product
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CSSC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br.[CH2:2]([S:4][S:5][CH2:6][CH3:7])[CH3:3].[O-:8][S:9]([O-:12])(=[O:11])=[O:10].[Na+].[Na+]>>[CH2:2]([S:4][S:5][CH2:6][CH3:7])[CH3:3].[OH:11][S:9]([OH:12])(=[O:10])=[O:8].[CH3:2][S:4][S:5][CH3:6] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)SSCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was carried out at 110° C
|
Type
|
CONCENTRATION
|
Details
|
With the same concentration as above except for a concentration of 0.0356 M HBr catalyst
|
Type
|
CUSTOM
|
Details
|
4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The yield as the crude sodium sulfonate salt after neutralization
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)SSCC
|
Name
|
|
Type
|
product
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CSSC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |